molecular formula C12H6ClF3N2O3 B7587982 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid

Cat. No. B7587982
M. Wt: 318.63 g/mol
InChI Key: CNGSOAMEPHJXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids. It is commonly referred to as COTPA and is used in scientific research for various applications.

Mechanism of Action

COTPA works by inhibiting the activity of certain enzymes and proteins in the body. It binds to the active site of these enzymes and prevents them from carrying out their normal functions. This leads to a decrease in the activity of the enzymes and a subsequent decrease in the physiological effects associated with them.
Biochemical and Physiological Effects:
COTPA has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins, including kinases, phosphatases, and proteases. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using COTPA in lab experiments is its high purity and yield. This makes it easy to use and ensures that the results obtained are accurate and reliable. However, one of the limitations of using COTPA is that it can be toxic at high concentrations. Therefore, it is important to use it in the appropriate concentrations and to take necessary safety precautions.

Future Directions

There are several future directions for research on COTPA. One area of interest is the development of new drugs and therapies based on the mechanism of action of COTPA. Another area of interest is the study of the effects of COTPA on different enzymes and proteins. Additionally, research can be focused on the optimization of the synthesis method for COTPA to improve its yield and purity.

Synthesis Methods

The synthesis of COTPA involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with 2-pyridinecarboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the reaction is high, and the purity of the product can be easily achieved through purification techniques.

Scientific Research Applications

COTPA has been extensively used in scientific research for various applications. It is commonly used as a tool to study the mechanism of action of different enzymes and proteins. It is also used in the development of new drugs and therapies for various diseases.

properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O3/c13-7-4-6(12(14,15)16)5-18-10(7)21-8-2-1-3-17-9(8)11(19)20/h1-5H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGSOAMEPHJXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid

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